Cas no 85296-34-0 (Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-)
![Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- structure](https://ja.kuujia.com/scimg/cas/85296-34-0x500.png)
Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- 化学的及び物理的性質
名前と識別子
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- Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-
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- インチ: 1S/C13H18OS/c1-10(9-14)15-12-7-5-11(6-8-12)13(2,3)4/h5-10H,1-4H3
- InChIKey: VSFTZPIWANGQRF-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(SC1=CC=C(C(C)(C)C)C=C1)C
Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-393853-2.5g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 2.5g |
$2155.0 | 2023-03-02 | ||
Enamine | EN300-393853-5.0g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 5.0g |
$3189.0 | 2023-03-02 | ||
Enamine | EN300-393853-0.05g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 0.05g |
$924.0 | 2023-03-02 | ||
Enamine | EN300-393853-0.5g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 0.5g |
$1056.0 | 2023-03-02 | ||
Enamine | EN300-393853-1.0g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-393853-10.0g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 10.0g |
$4729.0 | 2023-03-02 | ||
Enamine | EN300-393853-0.1g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 0.1g |
$968.0 | 2023-03-02 | ||
Enamine | EN300-393853-0.25g |
2-[(4-tert-butylphenyl)sulfanyl]propanal |
85296-34-0 | 0.25g |
$1012.0 | 2023-03-02 |
Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-に関する追加情報
Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- (CAS No. 85296-34-0): A Comprehensive Overview in Modern Chemical Biology
Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-, identified by its Chemical Abstracts Service Number (CAS No. 85296-34-0), is a compound of significant interest in the field of chemical biology and pharmaceutical research. This organosulfur compound, characterized by its unique structural motif, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents.
The molecular structure of Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- consists of a propanal backbone modified with a thioether linkage to a phenyl ring substituted with a tert-butyl group. This distinctive architecture imparts distinct chemical properties that make it a valuable scaffold for further functionalization. The presence of both polar and nonpolar regions in its structure allows for versatile interactions with biological targets, making it a promising candidate for drug discovery initiatives.
In recent years, there has been growing interest in the development of small-molecule modulators that can interact with biological pathways involved in disease progression. Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- has been explored as a potential lead compound in this context. Its thioether moiety provides a reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Researchers have utilized this compound as a building block to develop molecules that exhibit inhibitory effects on various enzymes and receptors relevant to neurological disorders, inflammation, and cancer.
One of the most compelling aspects of Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- is its ability to serve as a chiral center in drug design. The tert-butyl group attached to the phenyl ring introduces steric hindrance, which can be exploited to create enantiomerically pure compounds with enhanced selectivity and reduced side effects. This has led to several studies focusing on the asymmetric synthesis of derivatives derived from this scaffold. Advances in catalytic methods have enabled more efficient and scalable production of these enantiomerically enriched compounds, facilitating their use in preclinical and clinical trials.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- and its derivatives. Preclinical studies have demonstrated that certain analogs exhibit potent anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, preliminary findings suggest that these compounds may have neuroprotective effects, making them attractive candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural features of Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- contribute to its ability to cross the blood-brain barrier, which is crucial for developing effective treatments for central nervous system disorders.
The synthesis of Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have been employed to optimize these processes, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These advanced techniques have not only improved the efficiency of synthesis but also allowed for the introduction of additional functional groups into the molecule, expanding its pharmacological profile.
In conclusion,Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- (CAS No. 85296-34-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,Propanal, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- is poised to play an increasingly important role in the future of drug discovery and development.
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